molecular formula C9H18O3 B14267803 Pentanoic acid, 3-ethyl-3-hydroxy-2-methyl-, methyl ester CAS No. 132699-28-6

Pentanoic acid, 3-ethyl-3-hydroxy-2-methyl-, methyl ester

Cat. No.: B14267803
CAS No.: 132699-28-6
M. Wt: 174.24 g/mol
InChI Key: JERUHIYSYCXONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 3-ethyl-3-hydroxy-2-methyl-, methyl ester is an organic compound with the molecular formula C9H18O3. It belongs to the class of esters, which are commonly derived from carboxylic acids and alcohols. This compound is known for its unique structural features, which include a pentanoic acid backbone with ethyl, hydroxy, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 3-ethyl-3-hydroxy-2-methyl-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-ethyl-3-hydroxy-2-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

Pentanoic acid, 3-ethyl-3-hydroxy-2-methyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of pentanoic acid, 3-ethyl-3-hydroxy-2-methyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester
  • Pentanoic acid, 3-methyl-, ethyl ester
  • Pentanoic acid, 3-hydroxy-, methyl ester
  • Pentanoic acid, 3-hydroxy-4-methyl-, methyl ester

Uniqueness

Pentanoic acid, 3-ethyl-3-hydroxy-2-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.

Properties

CAS No.

132699-28-6

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

methyl 3-ethyl-3-hydroxy-2-methylpentanoate

InChI

InChI=1S/C9H18O3/c1-5-9(11,6-2)7(3)8(10)12-4/h7,11H,5-6H2,1-4H3

InChI Key

JERUHIYSYCXONH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.